REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([Cl:7])[C:4]([Cl:8])=[C:3]([C:9]2[N:14]=[N:13][C:12]([NH2:15])=[N:11][C:10]=2[NH2:16])[CH:2]=1.[Cl:17][C:18]1[C:26]([Cl:27])=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](Cl)=[O:21]>N1C=CC=CC=1>[NH2:16][C:10]1[N:11]=[C:12]([NH:15][C:20](=[O:21])[C:19]2[CH:23]=[CH:24][CH:25]=[C:26]([Cl:27])[C:18]=2[Cl:17])[N:13]=[N:14][C:9]=1[C:3]1[CH:2]=[CH:1][CH:6]=[C:5]([Cl:7])[C:4]=1[Cl:8]
|
Name
|
|
Quantity
|
512 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
873 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC=C1Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring under anhydrous conditions
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred below 35° C. for a further 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
|
Smiles
|
NC=1N=C(N=NC1C1=C(C(=CC=C1)Cl)Cl)NC(C1=C(C(=CC=C1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |